molecular formula C9H7ClN2O2 B13986273 N-(1,3-benzoxazol-2-yl)-2-chloroacetamide CAS No. 86092-60-6

N-(1,3-benzoxazol-2-yl)-2-chloroacetamide

Cat. No.: B13986273
CAS No.: 86092-60-6
M. Wt: 210.62 g/mol
InChI Key: UULCQCRYWPKFCO-UHFFFAOYSA-N
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Description

N-benzooxazol-2-yl-2-chloro-acetamide is a heterocyclic compound that features a benzoxazole ring fused with a chloroacetamide group. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzooxazol-2-yl-2-chloro-acetamide typically involves the condensation of 2-aminophenol with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

Industrial production of N-benzooxazol-2-yl-2-chloro-acetamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are recycled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-benzooxazol-2-yl-2-chloro-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzooxazol-2-yl-2-chloro-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzooxazol-2-yl-2-chloro-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzooxazol-2-yl-2-chloro-acetamide is unique due to its specific chloroacetamide group, which imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

CAS No.

86092-60-6

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

N-(1,3-benzoxazol-2-yl)-2-chloroacetamide

InChI

InChI=1S/C9H7ClN2O2/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12,13)

InChI Key

UULCQCRYWPKFCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NC(=O)CCl

Origin of Product

United States

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